molecular formula C12H17N5 B1668962 7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine CAS No. 89239-35-0

7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine

Cat. No. B1668962
CAS RN: 89239-35-0
M. Wt: 231.3 g/mol
InChI Key: YFAVYALYCRERKH-SECBINFHSA-N
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Description

Imidazole and pyrazole derivatives, which are part of the structure of your compound, are well-known in medicinal chemistry due to their diverse biological activities . They are found in many commercially available drugs .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Imidazole derivatives, for example, are known to undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

The future directions in the research of a compound depend on its potential applications. Given the diverse bioactivity of imidazole derivatives, there is significant interest in developing new drugs based on these structures .

properties

IUPAC Name

11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAVYALYCRERKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880064
Record name (+/-)-CI 943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine

CAS RN

89239-35-0
Record name CI 943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089239350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-CI 943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUY06K900N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine
Reactant of Route 2
7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine
Reactant of Route 3
7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine
Reactant of Route 4
7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine
Reactant of Route 5
7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine
Reactant of Route 6
7,8-Dihydro-8-ethyl-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine

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